6,10-Dithia-2-aza-spiro[4.5]decane Hydrochloride: Technical Characterization & Protocol Guide
6,10-Dithia-2-aza-spiro[4.5]decane Hydrochloride: Technical Characterization & Protocol Guide
The following technical guide details the characterization, synthesis, and application of 6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride , a specialized spirocyclic scaffold used in medicinal chemistry.
Compound Identity & Core Data
This compound represents a rigidified spirocyclic system where a pyrrolidine ring is spiro-fused to a 1,3-dithiane ring. It serves as a "masked" ketone equivalent (thioketal) of 3-pyrrolidinone or as a distinct pharmacophore in peptidomimetics.
| Attribute | Detail |
| Chemical Name | 6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride |
| CAS Number | 958451-83-7 |
| Molecular Formula | C₇H₁₃NS₂[] · HCl |
| Molecular Weight | 211.77 g/mol (Salt); 175.31 g/mol (Free Base) |
| InChIKey | KTLUBHAXLGPZPT-UHFFFAOYSA-N |
| Structure Description | Spiro-fusion of pyrrolidine (at C3) and 1,3-dithiane (at C2). The nitrogen atom is at position 2 of the spiro[4.5]decane system; sulfur atoms are at positions 6 and 10. |
| Appearance | White to off-white crystalline solid (hygroscopic) |
| Solubility | Soluble in water, DMSO, methanol; sparingly soluble in dichloromethane. |
Synthetic Pathway & Experimental Protocol
The synthesis exploits the chemoselective protection of N-protected 3-pyrrolidinone with 1,3-propanedithiol, followed by deprotection. This route ensures the integrity of the spiro center.
Reaction Scheme (DOT Visualization)
Caption: Two-step synthesis via Lewis acid-catalyzed thioacetalization followed by Boc-deprotection.
Detailed Methodology
Step 1: Thioacetal Formation (Spirocyclization)
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Preparation: Dissolve N-Boc-3-pyrrolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
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Addition: Add 1,3-propanedithiol (1.2 equiv). Cool the mixture to 0°C.
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Catalysis: Dropwise add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 equiv). Caution: Exothermic.
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Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of ketone.
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Workup: Quench with 10% NaOH or saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (0-20% EtOAc in Hexanes) yields the N-Boc protected intermediate.
Step 2: Hydrochloride Salt Formation
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Dissolution: Dissolve the N-Boc intermediate in minimal 1,4-dioxane or Et₂O.
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Acidolysis: Add 4M HCl in dioxane (5–10 equiv) at 0°C.
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Precipitation: Stir at RT for 2–4 hours. The product typically precipitates as a white solid.
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Isolation: Filter the solid under inert atmosphere (nitrogen). Wash with cold diethyl ether to remove excess acid and byproducts.
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Drying: Dry under high vacuum to afford 6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride .
Characterization Data (Self-Validating)
To validate the structure, researchers should look for these specific diagnostic signals. The absence of the ketone carbonyl signal (~210 ppm in ¹³C) and the presence of dithiane methylene signals are key.
Nuclear Magnetic Resonance (NMR) Profile
Solvent: DMSO-d₆ or D₂O
| Nucleus | Signal (δ ppm) | Multiplicity | Assignment / Structural Logic |
| ¹H NMR | 9.30 – 9.60 | Broad Singlet (2H) | NH₂⁺ : Ammonium protons (exchangeable with D₂O). |
| 3.40 – 3.60 | Multiplet (2H) | C1-H : Pyrrolidine CH₂ adjacent to N and spiro center. | |
| 3.10 – 3.30 | Multiplet (2H) | C3-H : Pyrrolidine CH₂ adjacent to N. | |
| 2.80 – 3.00 | Multiplet (4H) | C6, C10-H : Dithiane ring CH₂ adjacent to Sulfur. | |
| 2.10 – 2.30 | Multiplet (2H) | C4-H : Pyrrolidine CH₂ (beta to N). | |
| 1.80 – 2.00 | Multiplet (2H) | C8-H : Dithiane ring CH₂ (beta to S). | |
| ¹³C NMR | ~55.0 | Quaternary C | C5 (Spiro) : Characteristic spiro carbon shift (shifted upfield from C=O). |
| ~52.0 | CH₂ | C1 : Pyrrolidine C adjacent to spiro center. | |
| ~44.5 | CH₂ | C3 : Pyrrolidine C adjacent to N. | |
| ~35.0 | CH₂ | C4 : Pyrrolidine C. | |
| ~26.0 | 2 × CH₂ | C6, C10 : Dithiane carbons adjacent to S. | |
| ~24.0 | CH₂ | C8 : Dithiane distal carbon. |
Mass Spectrometry (MS)
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Method: ESI+ (Electrospray Ionization)
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Expected m/z: 176.08 [M+H]⁺ (Calculated for C₇H₁₄NS₂⁺: 176.06).
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Diagnostic: Look for the [M+H]⁺ peak. Fragmentation may show loss of the dithiane ring or retro-spiro cleavage.
Infrared Spectroscopy (IR)
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Absence: No strong C=O stretch at 1700–1750 cm⁻¹ (confirms ketone protection).
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Presence: Broad band at 2800–3200 cm⁻¹ (NH₂⁺ stretch). Weak C-S stretches at 600–700 cm⁻¹.
Applications in Drug Discovery
This scaffold is primarily used as a conformationally restricted building block .
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Peptidomimetics: The spiro-fusion locks the pyrrolidine ring into a specific conformation, which is valuable for designing inhibitors of proteases (e.g., ACE inhibitors, DPP-4 inhibitors) where the spatial orientation of the nitrogen is critical for active site binding.
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Masked Ketones: The dithiane group serves as a robust protecting group for the ketone. It can be removed later (using Hg(ClO₄)₂ or NBS) to regenerate the ketone after modifying the pyrrolidine nitrogen, allowing for late-stage diversification.
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Bioisosteres: The 1,3-dithiane ring can act as a bulky, lipophilic replacement for cyclohexyl or phenyl groups, potentially improving metabolic stability against oxidation.
Safety & Handling (SDS Summary)
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Hazards: The hydrochloride salt is an irritant (Skin Irrit. 2, Eye Irrit. 2A). The free thiol reagents used in synthesis (1,3-propanedithiol) are stench agents and toxic.
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Handling:
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Synthesis: Must be performed in a well-ventilated fume hood due to thiol odors. Bleach (sodium hypochlorite) should be available to neutralize thiol spills/glassware.
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Storage: Store the HCl salt under inert gas (Argon/Nitrogen) at 2–8°C. It is hygroscopic; protect from moisture to prevent hydrolysis or "caking."
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References
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BOC Sciences. 6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride Product Page. (CAS 958451-83-7).[2] Retrieved from
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PubChem. 6,10-Dioxa-2-azaspiro[4.5]decane (Oxygen Analog Reference). (CID 19883338). Retrieved from
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Google Patents. Carboxyalkyl dipeptides, processes for their production... (Patent CA1341206C). (Mentions spiro-fused pyrrolidine intermediates). Retrieved from
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GuideChem. 6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride Supplier Data. Retrieved from
